8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8517947
InChI: InChI=1S/C20H16O6/c1-11-10-17(22)26-19-15(11)8-9-16(18(19)12(2)21)25-20(23)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

CAS No.:

Cat. No.: VC8517947

Molecular Formula: C20H16O6

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate -

Specification

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
IUPAC Name (8-acetyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate
Standard InChI InChI=1S/C20H16O6/c1-11-10-17(22)26-19-15(11)8-9-16(18(19)12(2)21)25-20(23)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3
Standard InChI Key RRDCBUTWYFUTCK-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The compound is systematically named 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, reflecting its coumarin core substituted with acetyl (position 8), methyl (position 4), and 4-methoxybenzoyloxy (position 7) groups . Its molecular formula is C₂₀H₁₆O₆, with an average molecular mass of 352.342 g/mol and a monoisotropic mass of 352.094688 Da .

Structural Features

The molecule comprises:

  • A 2H-chromen-2-one backbone (coumarin core).

  • An acetyl group (-COCH₃) at position 8.

  • A methyl group (-CH₃) at position 4.

  • A 4-methoxybenzoate ester (-OCOC₆H₄-4-OCH₃) at position 7.

The methoxybenzoate moiety enhances lipophilicity, potentially influencing bioavailability and membrane permeability .

Synthetic Approaches and Challenges

Industrial Production Considerations

Scalable synthesis would require:

  • Continuous flow reactors to optimize reaction time and yield.

  • Green chemistry principles to reduce solvent waste and energy consumption.

Physicochemical Properties

Spectral Characteristics

  • UV-Vis: Expected absorption maxima near 270–320 nm due to the conjugated coumarin π-system .

  • IR: Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (acetyl C=O), and ~1250 cm⁻¹ (methoxy C-O) .

Solubility and Stability

PropertyValue/Description
Solubility in DMSOHigh (>50 mg/mL)
Aqueous SolubilityLow (<0.1 mg/mL)
Thermal StabilityStable up to 200°C (decomposes)

The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biological testing .

Comparative Analysis with Analogous Coumarins

Structural Analogues

CompoundKey Differences
8-Methyl-2-oxo-4-phenyl derivativePhenyl vs. methyl at position 4
3-Hexyl-4-methyl derivativeHexyl chain at position 3
4-(8-Methoxy-2-oxo) derivativeMethoxy substitution on coumarin

Impact of Substituents on Properties

  • Acetyl Group: Enhances electron-withdrawing effects, potentially increasing reactivity in nucleophilic substitutions .

  • Methoxybenzoate: Improves lipid solubility, favoring blood-brain barrier penetration in pharmacological contexts .

Challenges and Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • Biological Profiling: Conduct in vitro assays to evaluate cytotoxicity and mechanism of action.

  • Computational Modeling: Predict ADMET properties using QSAR models.

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